3-Bromo-5-chloro-2-methoxypyridine
Overview
Description
3-Bromo-5-chloro-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNO. It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
3-Bromo-5-chloro-2-methoxypyridine is a chemical compound used in proteomics research
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in proteomics research
Pharmacokinetics
Given its molecular weight of 2225 , it’s likely that the compound could be absorbed and distributed throughout the body. The compound’s metabolism and excretion would depend on various factors, including its specific targets and interactions within the body.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in proteomics research , suggesting that it may interact with various biomolecules in the cell
Cellular Effects
Given its use in proteomics research , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method includes the bromination and chlorination of 2-methoxypyridine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
3-Bromo-5-chloro-2-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Researchers use it to develop new drugs and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-2-methoxypyridine
- Methyl 5-bromo-6-methoxynicotinate
- 3-Iodo-4-methoxypyridine
Uniqueness
3-Bromo-5-chloro-2-methoxypyridine is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-bromo-5-chloro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEVELLBDURPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544002 | |
Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102830-75-1 | |
Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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